4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
Description
4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid is an organic compound with potential applications in various scientific fields. The molecular structure of the compound consists of a benzyloxy group, a tert-butoxycarbonyl (Boc) amino group, and a butanoic acid moiety. The compound is of particular interest due to its reactivity and potential use in synthetic organic chemistry.
Properties
CAS No. |
145126-18-7 |
|---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid can be achieved through several routes, depending on the desired scale and specificity. A common laboratory method involves the following steps:
Starting with 4-hydroxybenzoic acid, the benzyloxy group is introduced using a benzylation reaction, typically involving benzyl bromide and a base such as potassium carbonate.
The resulting benzyloxybenzoic acid is then subjected to a multi-step synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group. This step usually involves reacting the compound with tert-butyl chloroformate in the presence of a base.
Finally, the amino group is introduced via an amidation reaction, often using reagents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).
Industrial production of this compound typically involves similar reaction pathways but optimized for large-scale processes with higher yields and efficiency. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid depends on its specific application and the molecular targets it interacts with. In biochemical studies, the compound may interact with enzymes, altering their activity through covalent modification or binding to active sites. In drug development, the compound's functional groups can be designed to interact with specific biological targets, such as receptors or enzymes, thereby modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
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